Semagacestat

Beschreibung

Eigenschaften

IUPAC Name |

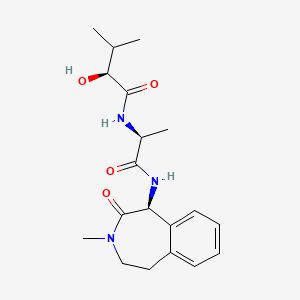

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWXXPNHIWQHW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235740 | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425386-60-3, 866488-53-1 | |

| Record name | Semagacestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 450139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Semagacestat's Mechanism of Action: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semagacestat (LY-450139) is a small molecule inhibitor of gamma-secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. Developed by Eli Lilly, this compound was designed to reduce the production of amyloid-beta (Aβ) peptides, the primary components of amyloid plaques in the brain, by blocking the final cleavage step of the amyloid precursor protein (APP). Despite promising preclinical and early clinical data, Phase III trials were halted due to a lack of efficacy and a worsening of cognitive function in treated patients. This technical guide provides an in-depth review of the mechanism of action of this compound, detailing its interaction with gamma-secretase, its effects on both Aβ production and Notch signaling, and the experimental methodologies used to characterize its activity.

Introduction: The Role of Gamma-Secretase in Alzheimer's Disease

Alzheimer's disease is pathologically characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is the initiating event in the disease process. Aβ is generated through the sequential cleavage of APP by β-secretase and γ-secretase. Gamma-secretase is a multi-subunit protease complex, composed of presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2), that mediates the final intramembrane cleavage of the APP C-terminal fragment (APP-CTF or C99) to release Aβ peptides of varying lengths.

Given its critical role in Aβ generation, gamma-secretase has been a prime therapeutic target for the development of Alzheimer's disease treatments. This compound emerged as one of the most advanced gamma-secretase inhibitors to enter clinical trials.

The Core Mechanism: Inhibition of Gamma-Secretase

This compound functions as a non-transition-state analog inhibitor of the gamma-secretase complex. It is believed to bind to an allosteric site on the presenilin subunit, the catalytic core of the enzyme, thereby preventing the cleavage of its substrates. This inhibition blocks the generation of Aβ peptides from the APP-CTF.

Effects on Amyloid-Beta Production

Preclinical and clinical studies demonstrated that this compound dose-dependently reduces the levels of newly synthesized Aβ in plasma and cerebrospinal fluid (CSF). However, a paradoxical effect was observed at lower concentrations, where an increase in secreted Aβ levels was noted in some cellular models. In clinical trials, while a reduction in CSF Aβ was observed, this did not translate to cognitive benefits. In fact, a worsening of cognitive and functional abilities was reported in patients receiving the drug.

Recent studies have suggested that this compound may act as a "pseudo-inhibitor" of gamma-secretase. This research indicates that while this compound effectively blocks the release of Aβ peptides into the extracellular space, it may lead to the intracellular accumulation of longer, potentially toxic Aβ species and other APP fragments.

Off-Target Effects: Notch Signaling Inhibition

A significant challenge in the development of gamma-secretase inhibitors is their lack of specificity for APP over other substrates. Gamma-secretase cleaves a wide range of type-I transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions, particularly in the immune system and the gastrointestinal tract.

Inhibition of Notch signaling by this compound was a major concern throughout its development. This off-target effect was linked to adverse events observed in clinical trials, including gastrointestinal issues, infections, and an increased risk of skin cancer. This compound was found to be only modestly selective for APP over Notch, with some studies reporting a selectivity ratio of approximately 3-fold.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Aβ40 | 12.1 nM | H4 human glioma cells | |

| IC50 for Aβ42 | 10.9 nM | H4 human glioma cells | |

| IC50 for Aβ38 | 12.0 nM | H4 human glioma cells | |

| IC50 for Notch Signaling | 14.1 nM | H4 human glioma cells | |

| Aβ Inhibition (100mg dose) | 47% reduction in newly generated Aβ in CSF over 12h | Healthy Human Volunteers | |

| Aβ Inhibition (140mg dose) | 52% reduction in newly generated Aβ in CSF over 12h | Healthy Human Volunteers | |

| Aβ Inhibition (280mg dose) | 84% reduction in newly generated Aβ in CSF over 12h | Healthy Human Volunteers |

Table 1: In Vitro Potency and In Vivo Efficacy of this compound

Experimental Protocols

In Vitro Gamma-Secretase Activity Assay

A common method to assess the in vitro activity of gamma-secretase inhibitors is a cell-free assay.

-

Preparation of Gamma-Secretase Enriched Membranes:

-

HEK293 cells stably overexpressing human APP are harvested.

-

Cells are homogenized in a hypotonic buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM KCl, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and intact cells.

-

The supernatant is then ultracentrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a reaction buffer.

-

-

Assay Procedure:

-

Recombinant APP-C99 substrate is added to the membrane preparation.

-

The reaction is initiated in a buffer containing detergents to solubilize the enzyme and substrate (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, and 0.1% CHAPSO).

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 4 hours).

-

The reaction is stopped, and the amount of Aβ produced is quantified by ELISA.

-

Cellular Assay for Aβ Production

Cell-based assays are used to determine the potency of inhibitors in a more physiologically relevant context.

-

Cell Culture and Treatment:

-

H4 human glioma cells stably overexpressing human wild-type APP695 are cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The media is replaced with fresh media containing various concentrations of this compound or vehicle control.

-

Cells are incubated for a specified time (e.g., 24 hours).

-

-

Quantification of Aβ:

-

The conditioned media is collected.

-

The levels of Aβ40 and Aβ42 in the media are measured using specific sandwich ELISA kits.

-

Notch Signaling Assay

The impact of inhibitors on Notch signaling is often assessed using a reporter gene assay.

-

Cell Transfection and Treatment:

-

H4 cells are transiently co-transfected with a human NotchΔE expression vector (a constitutively active form of Notch) and a reporter construct containing a luciferase gene under the control of a promoter with RBP-Jk binding sites.

-

After transfection, cells are treated with different concentrations of this compound or vehicle.

-

-

Luciferase Assay:

-

Following treatment (e.g., 16 hours), cells are lysed.

-

Luciferase activity in the cell lysate is measured using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling.

-

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

Caption: The dual inhibitory effect of this compound on Gamma-Secretase.

Caption: A generalized workflow for assessing this compound's activity.

Conclusion

This compound's development provided a critical test of the gamma-secretase inhibition hypothesis for Alzheimer's disease. While it effectively reduced Aβ production, its lack of substrate specificity, leading to the inhibition of Notch signaling, resulted in significant adverse effects. The ultimate failure of this compound in Phase III clinical trials, marked by a worsening of cognition, has prompted a re-evaluation of targeting gamma-secretase. The concept of "pseudo-inhibition" and the intracellular accumulation of APP fragments may partially explain the negative clinical outcomes. Future efforts in this area have shifted towards the development of gamma-secretase modulators that selectively alter the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, while sparing Notch and other critical substrates. The story of this compound serves as a crucial case study in the complexities of targeting intricate biological pathways and underscores the importance of understanding the full mechanistic consequences of drug action.

LY450139 gamma-secretase binding affinity

An In-depth Technical Guide on the Gamma-Secretase Binding Affinity of LY450139 (Semagacestat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of LY450139, also known as this compound, a functional gamma-secretase inhibitor. Developed as a potential therapeutic agent for Alzheimer's disease, this compound's interaction with the gamma-secretase complex has been extensively studied. This document details the quantitative binding data, the experimental protocols used to determine these values, and the relevant cellular pathways.

Mechanism of Action

LY450139 is a small-molecule inhibitor designed to target gamma-secretase, a multi-subunit intramembrane protease complex.[1][2] In the context of Alzheimer's disease, the pathological accumulation of amyloid-beta (Aβ) peptides is a central event.[3] These peptides are generated through sequential cleavage of the amyloid precursor protein (APP) by β-secretase and then γ-secretase.[1][4] this compound was developed to inhibit the γ-secretase-mediated cleavage of the APP C-terminal fragment (C99), thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42 form.[2][3] However, γ-secretase cleaves numerous other type I transmembrane proteins, with the Notch receptor being a critical substrate for cell development and function.[5] Inhibition of Notch signaling by this compound is a significant off-target effect that has been linked to adverse events observed in clinical trials.[3][6]

Quantitative Binding and Inhibition Data

The potency of LY450139 has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below, demonstrating the compound's activity against different Aβ species and the off-target Notch substrate.

Table 1: In Vitro Inhibition of Aβ Production and Notch Signaling by LY450139

| Target Substrate | Cell Line / System | Assay Type | Potency Value (nM) | Reference |

| Aβ42 | H4 human glioma | ELISA | IC50: 10.9 | [7][8] |

| Aβ40 | H4 human glioma | ELISA | IC50: 12.1 | [7][8] |

| Aβ38 | H4 human glioma | ELISA | IC50: 12.0 | [7][8] |

| Notch Signaling | H4 human glioma | Functional Assay | IC50: 14.1 | [7][8] |

| Aβ (1-x) | CHO (APPSw expressing) | ELISA | ED50: 15 | [7] |

| Aβ (1-40) | Human SH-SY5Y | ELISA | IC50: 38 | [7] |

| Aβ40 | Murine Cortical Neurons | ELISA | IC50: 111 | [7][8] |

| Aβ40 | Huh7 | ELISA | IC50: 126 | [8] |

| Aβ42 | Huh7 | ELISA | IC50: 130 | [8] |

| Notch Processing | African green monkey CV1 | Luciferase Reporter | IC50: 316.23 | [7] |

| APP Cleavage | Cell-based | Functional Assay | IC50: 15 | [9] |

| Notch Cleavage | Cell-based | Functional Assay | EC50: 49 | [9] |

The data indicates that this compound inhibits Aβ and Notch cleavage at similar nanomolar concentrations, highlighting its low selectivity.[7] This lack of selectivity (Notch IC50 / Aβ42 IC50 ratio of ~1.3 in H4 cells) is a critical characteristic of the compound.[7]

Signaling and Inhibition Pathways

The following diagrams illustrate the cellular pathways targeted by LY450139.

Experimental Protocols

The binding affinity and inhibitory constants of LY450139 were determined using a variety of robust biochemical and cell-based assays.

Cell-Based Aβ Secretion Assay (ELISA)

This assay quantifies the inhibition of Aβ peptide secretion from cultured cells into the surrounding medium.

Methodology:

-

Cell Culture: Human neuroglioma (H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are cultured in 96-well plates.[7]

-

Compound Treatment: Cells are incubated with serially diluted concentrations of LY450139 for a defined period (e.g., 16-24 hours).[7]

-

Sample Collection: The conditioned culture medium is collected.

-

Aβ Quantification: The concentration of secreted Aβ40 and Aβ42 in the medium is measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration.

-

Viability Control: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in Aβ is not due to cytotoxicity.[7]

References

- 1. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Development of this compound (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Semagacestat's Dichotomous Effect on Amyloid-Beta 40 and 42: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semagacestat (LY-450139) is a small-molecule inhibitor of γ-secretase, the pivotal enzyme in the final step of amyloid-beta (Aβ) peptide production from the amyloid precursor protein (APP).[1][2] Developed as a potential disease-modifying therapy for Alzheimer's disease, its clinical development was halted due to a lack of efficacy and a paradoxical worsening of cognitive function.[2] A key aspect of this compound's pharmacological profile is its differential effect on the production of the two major Aβ isoforms, Aβ40 and Aβ42. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and molecular mechanisms underlying this differential effect, tailored for professionals in the field of neuroscience and drug development.

Data Presentation: Quantitative Effects of this compound on Aβ40 and Aβ42

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effect of this compound on Aβ40 and Aβ42 levels in various biological matrices.

Table 1: Preclinical In Vitro Studies

| Cell Line | This compound Concentration | Aβ40 Inhibition (IC50) | Aβ42 Inhibition (IC50) | Reference |

| H4 human glioma cells | Various | 12.1 nM | 10.9 nM | [3] |

| Murine cortical neurons | Various | 111 nM | - | [3] |

Table 2: Preclinical In Vivo Studies

| Animal Model | Dosing Regimen | Tissue | Aβ40 Reduction | Aβ42 Reduction | Reference |

| PDAPP mice | 3, 10, 30 mg/kg daily for 5 months | Insoluble Brain | Dose-related | Dose-related | [4] |

| PDAPP mice | 30mg/kg once daily for 5 months | Plasma | ~60% at Cmax | - | [4] |

Table 3: Clinical Studies in Humans

| Population | Dosing Regimen | Sample | Aβ40 Reduction | Aβ42 Reduction | Reference |

| Mild-to-moderate AD | 100 mg/day | Plasma | 58% | No significant reduction | [5] |

| Mild-to-moderate AD | 140 mg/day | Plasma | 65% | No significant reduction | [5] |

| Healthy Volunteers | 100 mg single dose | CSF (newly synthesized) | 47% (over 12h) | - | [4] |

| Healthy Volunteers | 140 mg single dose | CSF (newly synthesized) | 52% (over 12h) | - | [4] |

| Healthy Volunteers | 280 mg single dose | CSF (newly synthesized) | 84% (over 12h) | Rebound increase (20-36h) | [5] |

| Mild-to-moderate AD | 30mg/day for 1 wk, 40mg/day for 5 wks | Plasma | 38% | No effect on CSF Aβ40/42 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent a synthesis of commonly employed techniques in the field.

Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42

This protocol is a representative method for the quantification of Aβ40 and Aβ42 in plasma and cerebrospinal fluid (CSF).[6][7][8][9][10]

Materials:

-

96-well microtiter plates (e.g., NUNC Maxisorb)

-

Capture Antibody: Monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42 (e.g., clone 6E10 for capture, specific antibodies for detection).

-

Detection Antibody: Biotinylated monoclonal antibody specific for the N-terminus of Aβ.

-

Standard: Synthetic human Aβ40 and Aβ42 peptides.

-

Reagents: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20), wash buffer (e.g., PBS with 0.05% Tween-20), streptavidin-horseradish peroxidase (HRP), TMB substrate, stop solution (e.g., 2N H2SO4).

-

Plate reader.

Procedure:

-

Coating: Coat wells of a 96-well plate with the capture antibody diluted in coating buffer (e.g., 1-2 µg/mL). Incubate overnight at 4°C.

-

Washing: Wash the plate 3-5 times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add prepared standards and samples (plasma typically diluted 1:2, CSF may require less dilution) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP diluted in blocking buffer. Incubate for 30-60 minutes at room temperature.

-

Signal Development: Wash the plate. Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to determine the concentration of Aβ in the samples.

Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) for Aβ Quantification

This time-resolved fluorescence (TRF) assay offers high sensitivity for Aβ detection.[11][12][13][14][15]

Materials:

-

96- or 384-well microtiter plates (e.g., DELFIA yellow plates).

-

Capture Antibody: Monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Detection Antibody: Biotinylated monoclonal antibody specific for the N-terminus of Aβ.

-

Standard: Synthetic human Aβ40 and Aβ42 peptides.

-

Reagents: DELFIA assay buffer, DELFIA wash concentrate, Europium-labeled streptavidin, DELFIA enhancement solution.

-

TRF-capable plate reader.

Procedure:

-

Coating: Coat wells with capture antibody as described in the ELISA protocol.

-

Washing and Blocking: Wash and block the plates as in the ELISA protocol.

-

Sample and Standard Incubation: Add standards and samples and incubate as in the ELISA protocol.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Europium-Streptavidin Incubation: Wash the plate. Add Europium-labeled streptavidin diluted in DELFIA assay buffer. Incubate for 30-60 minutes at room temperature.

-

Enhancement: Wash the plate thoroughly (6-8 times) with DELFIA wash solution. Add DELFIA enhancement solution to each well and shake for 5-10 minutes to allow the formation of the fluorescent chelate.

-

Measurement: Measure the time-resolved fluorescence using a plate reader with excitation at ~340 nm and emission at ~615 nm.

-

Analysis: Generate a standard curve and calculate sample concentrations as in the ELISA protocol.

Mandatory Visualizations

Signaling Pathway of APP Processing and this compound's Action

References

- 1. This compound Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying Aβ(1-40) and Aβ (1-42) Using Sandwich-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Aβ(1–42) and Aβ(1–40) analyzed by sandwich-ELISA in mice CSF and plasma [bio-protocol.org]

- 9. novamedline.com [novamedline.com]

- 10. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. docs.abcam.com [docs.abcam.com]

The Double-Edged Sword of γ-Secretase Inhibition: A Technical Guide to the Notch Signaling Pathway and the cautionary tale of Semagacestat

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of the Notch signaling pathway, a cornerstone of cellular communication, and examines the clinical journey of Semagacestat, a potent γ-secretase inhibitor. This document aims to provide a comprehensive resource for understanding the complexities of targeting γ-secretase, with a particular focus on the critical on-target versus off-target effects that ultimately led to the failure of this compound in Phase III clinical trials for Alzheimer's disease. Through detailed data presentation, experimental protocols, and pathway visualizations, this guide serves as an essential tool for researchers in neurodegenerative disease and oncology, where Notch signaling plays a pivotal role.

The Canonical Notch Signaling Pathway: A Master Regulator of Cell Fate

The Notch signaling pathway is a highly conserved, juxtacrine signaling system essential for embryonic development and adult tissue homeostasis.[1] It governs fundamental cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in a variety of developmental disorders and cancers.[1]

The core components of the canonical Notch pathway are:

-

Notch Receptors: Mammals possess four single-pass transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4).[1][3]

-

Notch Ligands: These are also transmembrane proteins, primarily belonging to the Delta-like (DLL1, DLL3, DLL4) and Jagged (JAG1, JAG2) families.[3][4]

-

Proteolytic Enzymes: A disintegrin and metalloproteinase (ADAM) family proteases and the γ-secretase complex are crucial for receptor activation.

-

Nuclear Effector Complex: The intracellular domain of Notch (NICD) translocates to the nucleus and forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins.[3]

Activation of the Notch pathway is a multi-step process initiated by the binding of a ligand on a neighboring cell to a Notch receptor. This interaction triggers two sequential proteolytic cleavages. The first cleavage, mediated by an ADAM protease, sheds the extracellular domain of the receptor. The second cleavage, executed by the γ-secretase complex within the transmembrane domain, releases the NICD. The liberated NICD then travels to the nucleus to activate the transcription of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

This compound: A γ-Secretase Inhibitor for Alzheimer's Disease

This compound (LY-450139) was developed by Eli Lilly and Elan as a potential disease-modifying therapy for Alzheimer's disease.[5] The rationale for its development was rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. By inhibiting γ-secretase, this compound was designed to block the final step in Aβ production.[5]

Mechanism of Action

This compound is a small molecule inhibitor that targets the γ-secretase complex. This complex is a multi-protein enzyme composed of presenilin, nicastrin, APH-1, and PEN-2. Presenilin forms the catalytic core of the complex. This compound was shown to be a potent inhibitor of γ-secretase activity, reducing the production of various Aβ isoforms.

Preclinical and Early Clinical Development

In preclinical studies, this compound demonstrated a dose-dependent reduction in plasma, cerebrospinal fluid (CSF), and brain Aβ levels in animal models.[1][6] Early phase clinical trials in healthy volunteers and Alzheimer's disease patients also showed a reduction in plasma and CSF Aβ concentrations.[7] These promising initial results led to the initiation of large-scale Phase III clinical trials.

The IDENTITY Trials: A Turning Point

Two pivotal Phase III, double-blind, placebo-controlled trials, known as IDENTITY (Interrupting Alzheimer's Dementia by Evaluating Treatment of Amyloid Pathology) and IDENTITY-2, were initiated in 2008 to evaluate the efficacy and safety of this compound in over 3,000 patients with mild-to-moderate Alzheimer's disease.[5][8] Patients were randomized to receive either 100 mg or 140 mg of this compound, or a placebo, daily.[9]

In August 2010, the trials were prematurely halted based on a disappointing interim analysis.[5] The data revealed that not only did this compound fail to slow cognitive decline, but patients in the treatment groups showed a statistically significant worsening of cognitive and functional abilities compared to the placebo group.[5][9]

Quantitative Clinical Trial Outcomes

The primary cognitive endpoint was the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), and the primary functional endpoint was the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.

| Outcome Measure | Placebo (Mean Change from Baseline) | This compound 100 mg (Mean Change from Baseline) | This compound 140 mg (Mean Change from Baseline) |

| ADAS-Cog at Week 76 | +6.4 | +7.5 | +7.8 |

| ADCS-ADL at Week 76 | -9.0 | -10.5 | -12.6 |

| Data from the IDENTITY trial. A higher score on the ADAS-Cog indicates greater cognitive impairment, while a lower score on the ADCS-ADL indicates worse daily functioning.[9] |

The Off-Target Effect: Unmasking the Role of Notch Inhibition

The unexpected negative outcomes of the IDENTITY trials were attributed to the non-selective inhibition of γ-secretase by this compound. While effectively reducing Aβ production (the on-target effect), this compound also potently inhibited the cleavage of other γ-secretase substrates, most notably the Notch receptor.[10]

Inhibition of Notch signaling is known to cause significant side effects, as this pathway is crucial for the maintenance of various tissues, including the gastrointestinal tract, the immune system, and the skin.[10] The adverse events observed in the this compound clinical trials were consistent with Notch inhibition.

Quantitative In Vitro Inhibition Data

| Target | IC50 (nM) |

| Aβ42 | 10.9 |

| Aβ40 | 12.1 |

| Aβ38 | 12.0 |

| Notch Signaling | 14.1 |

| IC50 values of this compound in H4 human glioma cells.[11] |

The similar IC50 values for Aβ reduction and Notch signaling inhibition highlight the lack of selectivity of this compound.

Adverse Events in Clinical Trials

| Adverse Event | Placebo Group | This compound Groups |

| Skin Cancers | Lower Incidence | Significantly Higher Incidence |

| Infections | Lower Incidence | Significantly Higher Incidence |

| Gastrointestinal Issues | Less Frequent | More Frequent |

| Qualitative summary of adverse events from the IDENTITY trials.[9][12] |

The increased incidence of skin cancers and infections in the this compound-treated groups is a direct consequence of impaired Notch signaling, which plays a critical role in skin cell differentiation and immune cell development.

Key Experimental Protocols

In Vitro γ-Secretase Activity Assay

Objective: To determine the potency of a compound in inhibiting γ-secretase cleavage of a substrate, such as a fragment of APP.

General Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture cells expressing the γ-secretase complex and an APP substrate (e.g., H4 human glioma cells overexpressing APP).[11]

-

Lyse the cells to obtain a membrane fraction containing the γ-secretase complex.

-

-

Enzyme Reaction:

-

Incubate the membrane fraction with a fluorogenic γ-secretase substrate. This substrate is typically a peptide sequence from APP flanked by a fluorophore and a quencher.

-

Add varying concentrations of the test compound (e.g., this compound).

-

-

Detection:

-

Measure the fluorescence intensity over time. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Plot the rate of fluorescence increase against the concentration of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Notch Signaling Reporter Assay (Luciferase-Based)

Objective: To quantify the activity of the Notch signaling pathway in response to a stimulus or inhibitor.

General Protocol:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T).

-

Co-transfect the cells with:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with CSL binding sites.

-

A plasmid expressing a Notch receptor.

-

A plasmid expressing a Notch ligand (for co-culture assays) or use a method for ligand presentation.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Treatment:

-

Treat the cells with the test compound (e.g., this compound) at various concentrations.

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of the compound to determine its effect on Notch signaling and calculate the IC50.

-

Conclusion and Future Directions

The story of this compound serves as a critical lesson in drug development, particularly for therapies targeting complex enzymes with multiple substrates. While the inhibition of γ-secretase to reduce Aβ production was a sound therapeutic rationale based on the amyloid hypothesis, the lack of selectivity for APP over other crucial substrates like Notch led to detrimental off-target effects that outweighed any potential benefit.

For researchers and drug development professionals, the key takeaways are:

-

Thorough Target Validation: A comprehensive understanding of the target enzyme's full range of substrates and physiological roles is paramount.

-

Selectivity is Key: The development of highly selective inhibitors that can differentiate between the desired target (e.g., APP processing) and off-target substrates (e.g., Notch) is essential to minimize adverse effects.

-

Early and Robust Safety Assessment: Preclinical and early clinical studies must be designed to rigorously assess potential on- and off-target toxicities.

Future efforts in Alzheimer's drug development have shifted towards more selective γ-secretase modulators (GSMs) that aim to allosterically modify the enzyme's activity to selectively reduce the production of toxic Aβ42 without affecting the processing of Notch and other substrates. The cautionary tale of this compound will undoubtedly continue to inform and guide the development of safer and more effective therapies for Alzheimer's disease and other conditions where γ-secretase and Notch signaling are implicated.

References

- 1. Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. This compound Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Semagacestat: An In-Depth Technical Guide to its Use as a Chemical Probe for γ-Secretase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semagacestat (LY-450139) is a potent, non-transition state analog inhibitor of γ-secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. Initially developed as a potential therapeutic, its clinical development was halted due to a lack of efficacy and adverse effects stemming from its inhibition of Notch signaling. Despite its clinical failure, this compound remains a valuable chemical probe for studying the biology and pathology of γ-secretase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and a critical discussion of its limitations, particularly its characterization as a "pseudo-inhibitor." This document is intended to serve as a resource for researchers utilizing this compound as a tool to investigate γ-secretase function and its role in disease.

Introduction

γ-secretase is a multi-subunit intramembrane aspartyl protease responsible for the cleavage of a variety of type-I transmembrane proteins. Its most studied substrates are the amyloid precursor protein (APP) and the Notch family of receptors. The cleavage of APP by γ-secretase is the final step in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[1] The critical role of γ-secretase in Aβ generation made it a prime target for the development of inhibitors for Alzheimer's therapy.

This compound emerged as one of the most clinically advanced γ-secretase inhibitors.[2] However, its development was terminated in Phase III clinical trials due to a lack of cognitive improvement and a concerning safety profile, including an increased risk of skin cancer and infections.[3] These adverse effects are largely attributed to the concurrent inhibition of Notch signaling, which is essential for cell-fate decisions and tissue homeostasis.[4]

More recent research has further complicated the understanding of this compound's mechanism, suggesting it acts as a "pseudo-inhibitor." Evidence indicates that while it reduces the secretion of Aβ peptides, it can lead to the intracellular accumulation of Aβ and other γ-secretase byproducts, rather than truly blocking the enzyme's catalytic activity.[5] This guide will delve into the technical details of using this compound as a chemical probe, providing researchers with the necessary information to design, execute, and interpret experiments with this complex pharmacological tool.

Mechanism of Action

This compound is a non-competitive inhibitor of the γ-secretase complex.[6] It does not bind to the active site in the same manner as transition-state analog inhibitors. Instead, it is believed to bind to an allosteric site on the presenilin subunit, the catalytic core of the γ-secretase complex.[4] This binding event is thought to modulate the enzyme's activity, leading to a reduction in the production of Aβ peptides of various lengths, including Aβ40, Aβ42, and Aβ38.[7]

A critical aspect of this compound's pharmacology is its lack of selectivity for APP cleavage over other γ-secretase substrates, most notably Notch.[7] Inhibition of Notch cleavage prevents the release of the Notch intracellular domain (NICD), a key step in the canonical Notch signaling pathway. This off-target activity is the primary cause of the adverse effects observed in clinical trials.

The "Pseudo-Inhibitor" Hypothesis

Recent studies have challenged the traditional view of this compound as a straightforward inhibitor. It has been proposed that this compound functions as a "pseudo-inhibitor" that does not block the catalytic activity of γ-secretase but rather prevents the release of cleavage products from the enzyme complex.[5] This leads to the intracellular accumulation of Aβ and other γ-byproducts, which may have contributed to the negative outcomes in clinical trials.[5] This nuanced mechanism is crucial for the interpretation of experimental results when using this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data.

| Parameter | Target | Cell Line/System | Value (nM) | Reference |

| IC50 | Aβ40 | H4 human glioma | 12.1 | [7] |

| IC50 | Aβ42 | H4 human glioma | 10.9 | [7] |

| IC50 | Aβ38 | H4 human glioma | 12.0 | [7] |

| IC50 | Notch Signaling | H4 human glioma | 14.1 | [7] |

| EC50 | Aβ production | HEK293 cells (hAPPSwe) | 14.9 | [6] |

| EC50 | Notch intracellular domain | HEK293 cells (Notch δE) | 46 | [6] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| Aβ Inhibition/Notch Inhibition Ratio (Cell-based) | ~3 | [6] |

| Aβ/Notch Ratio (Cell-free) | 0.1 | [6] |

| APP Cleavage vs. Notch Cleavage Potency | 3-fold more potent for APP | [2] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

In Vitro γ-Secretase Activity Assay (Measurement of Aβ Levels)

This protocol describes the measurement of secreted Aβ levels from cultured cells treated with this compound.

Materials:

-

H4 human glioma cells stably overexpressing human wild-type APP695

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound (dissolved in DMSO)

-

ELISA kits for Aβ40, Aβ42, and Aβ38

-

96-well cell culture plates

-

MTT reagent for cell viability assessment

Procedure:

-

Seed H4-APP695 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

After incubation, collect the conditioned medium from each well for Aβ analysis.

-

Perform ELISAs for Aβ40, Aβ42, and Aβ38 on the conditioned medium according to the manufacturer's instructions.

-

To assess cell viability, add MTT reagent to the remaining cells in the wells and incubate for 1-4 hours. Solubilize the formazan crystals and measure the absorbance.[7]

-

Normalize the Aβ levels to cell viability and plot the data to determine the IC50 values.

In Vitro Notch Signaling Assay

This protocol describes a luciferase reporter assay to measure the effect of this compound on Notch signaling.

Materials:

-

H4 human glioma cells

-

Expression vector for a constitutively active form of Notch (NotchΔE)

-

RBP-Jk-responsive luciferase reporter construct

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect H4 cells with the NotchΔE expression vector and the RBP-Jk-responsive luciferase construct using a suitable transfection reagent.

-

After 24 hours, re-plate the transfected cells into a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with different concentrations of this compound or vehicle control.

-

Incubate the cells for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol. The RBP-Jk-responsive luciferase activity reflects the level of Notch signaling.

-

Plot the luciferase activity against the this compound concentration to determine the IC50 value for Notch inhibition.[7]

Western Blot Analysis of APP C-Terminal Fragments (CTFs)

This protocol outlines the detection of APP-CTF accumulation in cells treated with this compound, a hallmark of γ-secretase inhibition.

Materials:

-

Cells expressing APP (e.g., SH-SY5Y or HEK293-APP)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Primary antibody against the C-terminus of APP (e.g., anti-APP-CTF)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-APP-CTF antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the APP-CTF band indicates inhibition of γ-secretase.[8]

In Vivo Assessment in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for evaluating the effects of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Transgenic mouse model of AD (e.g., Tg2576 or PDAPP)

-

This compound formulated for oral administration

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

-

ELISA kits for mouse Aβ40 and Aβ42

-

Brain homogenization buffer

Procedure:

-

Dosing: Administer this compound to the mice via oral gavage at the desired dose and frequency. A typical dose might range from 1 to 100 mg/kg.[9] Include a vehicle-treated control group.

-

Behavioral Testing: After a specified treatment period, assess cognitive function using standard behavioral tests such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.

-

Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue and plasma.

-

Biochemical Analysis: Homogenize the brain tissue and measure the levels of Aβ40 and Aβ42 using ELISAs. Plasma Aβ levels can also be measured.

-

Histological Analysis: Brain sections can be prepared for immunohistochemical analysis of amyloid plaques.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound on APP and Notch processing.

Experimental Workflows

Caption: Workflow for in vitro Aβ measurement using this compound.

Caption: Workflow for Western blot analysis of APP-CTF accumulation.

Discussion and Limitations

While this compound is a potent inhibitor of γ-secretase, its utility as a chemical probe is accompanied by several important caveats that researchers must consider.

-

Lack of Selectivity: The most significant limitation of this compound is its inhibition of Notch signaling at concentrations similar to those required for Aβ reduction.[7] This makes it challenging to attribute observed effects solely to the inhibition of APP processing. Careful experimental design, including the use of appropriate controls and potentially complementary genetic approaches (e.g., knockdown of specific γ-secretase substrates), is essential.

-

"Pseudo-Inhibitor" Effect: The finding that this compound may cause the intracellular accumulation of Aβ and other γ-secretase byproducts complicates the interpretation of its effects.[5] Researchers should consider assays that can distinguish between secreted and intracellular Aβ pools to fully understand the impact of this compound in their experimental system.

-

Biphasic Dose-Response: Some studies have reported a biphasic effect of this compound, where low concentrations can paradoxically increase Aβ production.[10] This highlights the importance of performing careful dose-response studies to ensure that the desired inhibitory effect is achieved.

-

Off-Target Effects: Beyond Notch, γ-secretase has numerous other substrates. While this compound's effects on these other substrates are less well-characterized, researchers should be aware of the potential for broader biological consequences.

Conclusion

This compound, despite its failure in clinical trials for Alzheimer's disease, remains a cornerstone chemical probe for the study of γ-secretase. Its well-characterized potency and extensive history of use in both preclinical and clinical settings provide a rich foundation for further research. However, its use requires a nuanced understanding of its limitations, particularly its lack of selectivity and its complex "pseudo-inhibitor" mechanism of action. By carefully considering these factors and employing rigorous experimental design, researchers can continue to leverage this compound as a powerful tool to unravel the intricate biology of γ-secretase and its role in health and disease.

References

- 1. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pathogenic APP mutations near the gamma-secretase cleavage site differentially affect Abeta secretion and APP C-terminal fragment stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Semagacestat: A Technical Guide to a Putative γ-Secretase Inhibitor Turned Pseudo-inhibitor

For Immediate Release

Sun City, AZ – A comprehensive technical guide released today sheds new light on the complex mechanism of semagacestat, a once-promising Alzheimer's disease drug candidate that failed in Phase III clinical trials. The guide, aimed at researchers, scientists, and drug development professionals, details the scientific journey that led to the reclassification of this compound from a γ-secretase inhibitor to a pseudo-inhibitor, a discovery with significant implications for future therapeutic strategies targeting amyloid-β (Aβ) production. The development of this compound by Eli Lilly was halted in 2010 after preliminary results from Phase III trials showed it did not slow disease progression and was associated with a worsening of cognitive function and an increased risk of skin cancer.[1][2][3]

Initially designed to block the γ-secretase enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides, subsequent research revealed a more nuanced and ultimately detrimental mechanism of action.[1][2] This guide provides an in-depth analysis of the experimental evidence that unraveled the true nature of this compound's interaction with the γ-secretase complex.

Quantitative Analysis of this compound's in Vitro Activity

This compound was initially characterized by its ability to reduce the secretion of Aβ peptides in various cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Concentration (IC50) of this compound on Aβ and Notch Cleavage

| Analyte | Cell Line | IC50 (nM) | Reference |

| Aβ42 | H4 human glioma cells | 10.9 | [4] |

| Aβ40 | H4 human glioma cells | 12.1 | [4] |

| Aβ38 | H4 human glioma cells | 12.0 | [4] |

| Notch Signaling | H4 human glioma cells | 14.1 | [4] |

| Aβ (1-x) | CHO cells expressing APPSw | 15 | [4] |

| Aβ (1-40) | Human SH-SY5Y cells | 38 | [4] |

| Aβ40 | Murine CTX | 111 | |

| Notch Processing | African green monkey CV1 cells | 316.23 | [4] |

Table 2: Effect of this compound on β-C-Terminal Fragment (β-CTF) Accumulation

| Parameter | Cell Line | Concentration (nM) | Effect | Reference |

| ECmax | H4 human glioma cells | 16.0 | Increase in β-CTF | [4] |

The Pseudo-inhibitor Hypothesis: A Shift in Understanding

The term "pseudo-inhibitor" was coined to describe the observation that while this compound decreased the secretion of Aβ peptides, it paradoxically led to the intracellular accumulation of longer Aβ species and other γ-secretase byproducts.[5][6] This is in stark contrast to true transition-state analog (TSA) γ-secretase inhibitors, like L-685,458, which effectively block the enzyme's activity without causing this buildup.[5] The clinical trial failures, including cognitive worsening, are now thought to be potentially linked to this intracellular accumulation of neurotoxic peptides.[5][7]

Signaling Pathways and this compound's Impact

The following diagrams illustrate the canonical processing of APP and Notch by γ-secretase and the proposed mechanism of this compound as a pseudo-inhibitor.

Key Experimental Protocols

The reclassification of this compound was the result of meticulous experimental work. Below are detailed methodologies for the key assays used to characterize γ-secretase inhibitors and modulators.

In Vitro γ-Secretase Activity Assay

This assay measures the direct effect of a compound on the enzymatic activity of γ-secretase.

-

Materials:

-

Cell line overexpressing a γ-secretase substrate (e.g., APP-C99).

-

Cell lysis buffer (e.g., containing CHAPSO detergent).

-

Fluorogenic γ-secretase substrate.

-

Test compound (e.g., this compound) and controls (e.g., L-685,458).

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Protocol:

-

Prepare cell membranes from the overexpressing cell line.

-

Solubilize γ-secretase from the membranes using the lysis buffer.

-

In a 96-well plate, add the solubilized enzyme preparation.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Measure the fluorescence signal, which is proportional to γ-secretase activity.

-

Calculate IC50 values based on the dose-response curve.

-

Aβ Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific Aβ isoforms in cell culture media or other biological samples.

-

Materials:

-

ELISA plate pre-coated with a capture antibody specific for an Aβ isoform (e.g., Aβ40 or Aβ42).

-

Samples (cell culture supernatant, CSF, etc.) and Aβ standards.

-

Detection antibody conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution.

-

Plate reader.

-

-

Protocol:

-

Add samples and standards to the wells of the ELISA plate and incubate.

-

Wash the plate to remove unbound material.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the substrate and incubate to allow for color development.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the Aβ concentration in the samples based on the standard curve.

-

Western Blot for APP C-Terminal Fragments (CTFs)

This technique is used to detect the accumulation of APP CTFs, such as C99, within cells.

-

Materials:

-

Cells treated with the test compound.

-

Lysis buffer with protease inhibitors.

-

SDS-PAGE gels (e.g., Tris-Tricine gels for better resolution of small fragments).

-

Transfer apparatus and nitrocellulose or PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the C-terminus of APP.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of CTFs.

-

Notch Signaling Luciferase Reporter Assay

This assay measures the impact of a compound on the Notch signaling pathway.

-

Materials:

-

HEK293 cells or other suitable cell line.

-

A luciferase reporter plasmid under the control of a CSL-responsive promoter.

-

A plasmid expressing a constitutively active form of Notch (e.g., NotchΔE).

-

Transfection reagent.

-

Test compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Co-transfect the cells with the luciferase reporter plasmid and the NotchΔE expression plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence, which is proportional to Notch signaling activity.

-

Calculate the IC50 value for Notch inhibition.

-

Experimental Workflow for Characterizing a Putative γ-Secretase Inhibitor

The following diagram outlines a logical workflow for the comprehensive evaluation of a compound like this compound.

Conclusion: Lessons Learned from this compound

The story of this compound serves as a critical case study in the complexities of targeting intricate biological pathways. While initially appearing to be a straightforward γ-secretase inhibitor, its pseudo-inhibitory mechanism highlights the importance of a comprehensive preclinical evaluation that goes beyond measuring the reduction of secreted Aβ. The accumulation of intracellular, potentially toxic, APP fragments underscores the need for a deeper understanding of the cellular consequences of modulating γ-secretase activity. Future drug discovery efforts in the Alzheimer's field will undoubtedly benefit from the hard-won lessons of the this compound trials, emphasizing the necessity of detailed mechanistic studies to ensure that therapeutic candidates not only engage their target but do so in a manner that is truly beneficial and devoid of unforeseen detrimental effects. The development of Notch-sparing γ-secretase inhibitors and modulators continues to be an area of active research, with the insights gained from this compound guiding the design of safer and more effective therapeutic strategies.[8][9]

References

- 1. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 5. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Semagacestat Binding to γ-Secretase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and functional intricacies of the binding of Semagacestat to the γ-secretase complex. This compound, a potent γ-secretase inhibitor, has been a focal point of Alzheimer's disease research. Understanding its interaction with the enzyme at a molecular level is crucial for the development of next-generation therapeutics with improved specificity and safety profiles. This document provides a comprehensive overview of the binding kinetics, the precise molecular interactions, and the experimental methodologies employed to elucidate these details.

Quantitative Analysis of this compound Inhibition

This compound has been demonstrated to inhibit the cleavage of Amyloid Precursor Protein (APP) to produce Amyloid-β (Aβ) peptides (Aβ40 and Aβ42), which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, its clinical development was halted due to a lack of efficacy and adverse effects, primarily attributed to its non-selective inhibition of Notch signaling, a critical pathway for cell-fate decisions. The inhibitory potency of this compound across different substrates and cell lines is summarized below.

| Target | Cell Line | Assay Type | IC50 (nM) | Citation |

| Aβ40 | H4 human glioma | ELISA | 12.1 | |

| Aβ42 | H4 human glioma | ELISA | 10.9 | |

| Notch | H4 human glioma | Luciferase Reporter Assay | 14.1 | |

| Aβ40 | SH-SY5Y human neuroblastoma | ELISA | 38 | |

| Notch | CV-1 African green monkey kidney | Luciferase Reporter Assay | 316.23 | |

| Aβ40 | Murine cortical neurons | ELISA | 111 |

Cryo-Electron Microscopy Structure of this compound-Bound γ-Secretase

The high-resolution structure of the human γ-secretase complex bound to this compound was determined by cryo-electron microscopy (cryo-EM), providing unprecedented insight into the inhibitor's mechanism of action.

| PDB ID | Resolution (Å) | Method | Key Findings |

| 6LR4 | 3.0 | Cryo-Electron Microscopy | This compound binds to the active site of Presenilin 1 (PS1), the catalytic subunit of γ-secretase. The binding site is located at the initial substrate docking region, sterically hindering the binding of both APP and Notch. |

The this compound Binding Pocket

Structural analysis of the this compound-bound γ-secretase complex (PDB: 6LR4) reveals that the inhibitor occupies a pocket within the transmembrane domain of Presenilin 1 (PS1). This pocket is formed by several key amino acid residues that interact directly with the inhibitor. These interactions effectively block the entry of substrates like APP and Notch into the catalytic site.

Experimental Protocols

Expression and Purification of Human γ-Secretase for Cryo-EM

A robust protocol for obtaining high-purity, active γ-secretase is paramount for structural studies. The following is a summarized workflow based on established methods:

-

Co-expression of Subunits: The four subunits of human γ-secretase (PS1, Nicastrin, APH-1, and PEN-2) are co-expressed in human embryonic kidney (HEK293) cells. This is often achieved using a multi-gene expression vector to ensure stoichiometric expression.

-

Cell Lysis and Solubilization: Cells are harvested and lysed. The membrane-embedded γ-secretase complex is then solubilized from the cell membrane using a mild detergent, such as digitonin.

-

Affinity Chromatography: The solubilized complex is purified using affinity chromatography. A common approach is to use a FLAG-tag on one of the subunits (e.g., PEN-2) and purify the complex using anti-FLAG affinity resin.

-

Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to separate the intact γ-secretase complex from aggregates and other contaminants. The peak corresponding to the active monomeric complex is collected.

Cryo-EM Sample Preparation and Data Acquisition

-

Grid Preparation: The purified γ-secretase-Semagacestat complex is applied to glow-discharged cryo-EM grids. The grids are then blotted and plunge-frozen in liquid ethane using a vitrification robot.

-

Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of images of the frozen-hydrated particles.

Image Processing and 3D Reconstruction

-

Movie Correction and CTF Estimation: The raw movie frames are corrected for beam-induced motion. The contrast transfer function (CTF) for each micrograph is then estimated.

-

Particle Picking and 2D Classification: Individual particle images are picked from the micrographs and subjected to 2D classification to remove noise and select for high-quality particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated, which is then refined against the 2D class averages to obtain a high-resolution 3D reconstruction of the γ-secretase-Semagacestat complex.

In Vitro γ-Secretase Activity Assay (ELISA-based)

This protocol is used to determine the IC50 values of inhibitors like this compound.

-

Cell Culture: H4 human glioma cells stably overexpressing human wild-type APP are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound for 24 hours.

-

Sample Collection: The cell culture media is collected to measure the levels of secreted Aβ peptides.

-

ELISA: The concentrations of Aβ40 and Aβ42 in the media are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The Aβ concentrations are plotted against the this compound concentrations, and the IC50 value is calculated using a suitable curve-fitting algorithm.

Notch Signaling Assay (Luciferase Reporter-based)

This assay is used to assess the off-target effects of γ-secretase inhibitors on Notch signaling.

-

Cell Transfection: H4 cells are transiently transfected with a constitutively active form of Notch (NotchΔE) and a reporter construct containing the RBP-Jk responsive element driving the expression of luciferase.

-

Compound Treatment: The transfected cells are exposed to various concentrations of this compound for 16 hours.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: Luciferase activity is plotted against the this compound concentration to determine the IC50 for Notch inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: γ-Secretase signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cryo-EM structural determination of γ-secretase.

Caption: Logical relationship of this compound's competitive inhibition mechanism.

Semagacestat's Impact on Amyloid Precursor Protein (APP) C-terminal Fragment Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semagacestat (LY-450139) is a small-molecule inhibitor of γ-secretase, an enzyme complex pivotal in the final proteolytic step that generates Amyloid-β (Aβ) peptides from the Amyloid Precursor Protein (APP).[1][2] Developed as a potential disease-modifying therapy for Alzheimer's disease (AD) based on the amyloid hypothesis, this compound's mechanism of action directly leads to the accumulation of APP C-terminal fragments (APP-CTFs), the immediate substrates of γ-secretase. While effectively reducing the production of Aβ peptides, the clinical development of this compound was halted during Phase III trials due to a lack of cognitive improvement and a worsening of functional ability, coupled with significant adverse events.[3][4] Emerging evidence suggests that the accumulation of specific APP-CTFs, particularly the 99-amino acid fragment (C99 or β-CTF), may exert cellular toxicity, potentially contributing to the unfavorable clinical outcomes. This document provides an in-depth technical overview of the mechanism by which this compound causes APP-CTF accumulation, presents quantitative data from relevant studies, details key experimental protocols for analyzing this effect, and discusses the broader implications for AD drug development.

Mechanism of Action: γ-Secretase Inhibition and Substrate Accumulation

The processing of APP occurs via two primary pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and the membrane-bound C99 fragment.[5] Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain to release Aβ peptides of different lengths (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD).[5][6]

This compound acts as a non-competitive inhibitor of the γ-secretase complex.[7] By blocking the catalytic activity of presenilin, the core component of the complex, this compound prevents the cleavage of C99.[8] This enzymatic blockade results in a stoichiometric buildup of the substrate, C99, within cellular membranes.[5][9] This accumulation is a direct and predictable consequence of inhibiting the downstream processing enzyme.[5]

Quantitative Data: this compound-Induced APP-CTF Accumulation

The inhibitory effect of this compound on γ-secretase and the resultant accumulation of its substrates have been quantified in various preclinical models. The data consistently demonstrate a dose-dependent increase in APP-CTFs following treatment with this compound.

| Experimental System | Analyte | This compound Concentration | Observed Effect | Citation(s) |

| H4 human glioma cells (overexpressing human wild-type APP) | β-CTF (C99) | ~10-100 nM | Concentration-dependent increase in cell lysates with an ECmax of 16.0 nM. The increase was attenuated at higher concentrations. | [9] |

| APPswe cellular model | APP-CTFs | Not specified | Pharmacological inhibition of γ-secretase enhances CTFs' recovery. | [10] |

| SH-SY5Y neuroblastoma cells (overexpressing APPswe) | C99 and C83 | Not specified (ELND006, another GSI) | Drastic increase in C99 and C83 levels in cell lysates. | [11] |

| Transgenic Mice (3xTgAD) | APP-CTFs | Not specified | In vivo treatment with a γ-secretase inhibitor triggers the accumulation of endogenous APP-CTFs. | [10] |

Off-Target Effects: Inhibition of Notch Signaling

A critical aspect of γ-secretase inhibition is its lack of specificity for APP. The γ-secretase complex processes numerous type I transmembrane proteins, with the Notch receptor being one of the most crucial.[7][8] The Notch signaling pathway is fundamental for cell-fate determination, differentiation, and proliferation in various tissues.[12][13]

Cleavage of the Notch receptor by γ-secretase is required to release the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional activator.[13] this compound inhibits Notch cleavage with an IC50 (14.1 nM) similar to that for Aβ inhibition (IC50 ~11-12 nM), indicating minimal selectivity.[9][14] This inhibition disrupts normal Notch signaling, leading to the adverse effects observed in clinical trials, such as gastrointestinal toxicity, increased risk of skin cancers, and infections.[1][3][15]

Experimental Protocols

The accumulation of APP-CTFs following γ-secretase inhibitor treatment can be measured using several standard biochemical techniques.

γ-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of γ-secretase.

-

Enzyme Preparation: Prepare cell membrane fractions, which are a rich source of active γ-secretase, from cell lines like HEK293T or HeLa.[16][17]

-

Substrate: Use a recombinant APP C-terminal fragment (e.g., C99 or a shorter fluorogenic substrate) as the substrate for the enzymatic reaction.[16][17]

-